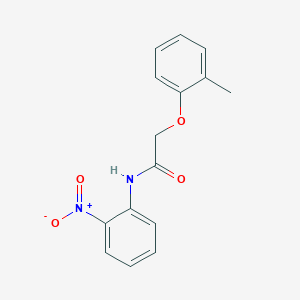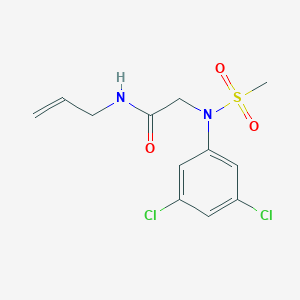
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as MNA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNA belongs to the class of arylamides and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis, the formation of new blood vessels. Inhibition of COX-2 and VEGF activity may contribute to the anti-inflammatory, analgesic, antipyretic, and anti-cancer effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the growth of Mycobacterium tuberculosis. However, the exact biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity when recrystallized. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anti-cancer effects, making it a potential therapeutic agent for various diseases. However, 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has some limitations for lab experiments. The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, which makes it difficult to design experiments to study its effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Orientations Futures
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. First, further studies are needed to fully understand the mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. This will help to design experiments to study its effects and potential therapeutic use. Second, more studies are needed to evaluate the safety and efficacy of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Third, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as an anti-tuberculosis agent. Fourth, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a drug delivery agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit good solubility and stability, which makes it a potential candidate for drug delivery. Finally, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a diagnostic agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit fluorescence properties, which makes it a potential candidate for diagnostic imaging.
Méthodes De Synthèse
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methylphenol and 2-nitroaniline in the presence of a base, such as sodium hydroxide, to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)aniline. The second step involves the reaction of the intermediate with acetic anhydride to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-tuberculosis agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-6-2-5-9-14(11)21-10-15(18)16-12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQHOZVSRTGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5618614 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)


![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)


![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)